![molecular formula C18H15N3O3S B2988645 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 1322879-11-7](/img/structure/B2988645.png)
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound that features a phenol group, a thiazole ring, and a dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,3-dihydrobenzo[b][1,4]dioxin with thioamide under acidic conditions.
Hydrazone formation: The thiazole derivative is then reacted with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 4-formylphenol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzaldehyde: Similar in structure but lacks the thiazole and dihydrobenzo[b][1,4]dioxin moieties.
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Phenol derivatives: Compounds with a phenol group but different additional functional groups.
Uniqueness
The uniqueness of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the dihydrobenzo[b][1,4]dioxin moiety, in particular, distinguishes it from many other phenol and thiazole derivatives, potentially offering unique interactions and applications.
特性
IUPAC Name |
4-[(E)-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-14-4-1-12(2-5-14)10-19-21-18-20-15(11-25-18)13-3-6-16-17(9-13)24-8-7-23-16/h1-6,9-11,22H,7-8H2,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHYQQNDXGEOK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)
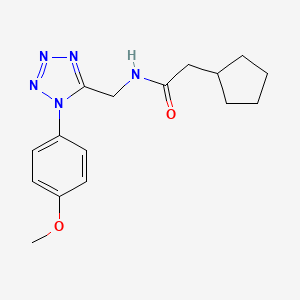
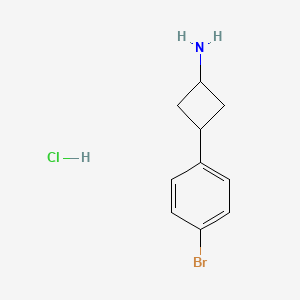
![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)
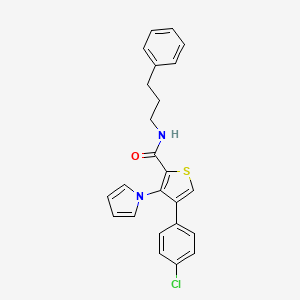
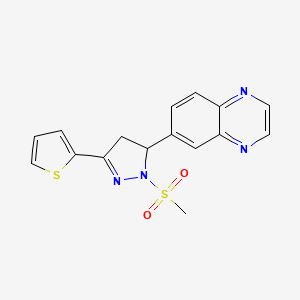

![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2988576.png)
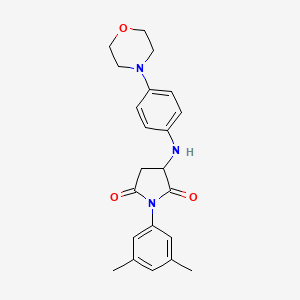
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)
![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)
